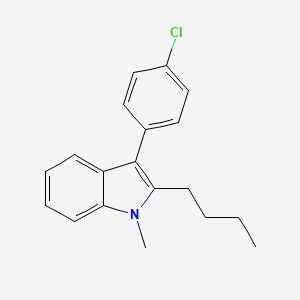
2-Butyl-3-(4-chlorophenyl)-1-methyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-3-(4-chlorophenyl)-1-methyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their diverse biological activities and applications in medicinal chemistry. The presence of a butyl group, a chlorophenyl group, and a methyl group in the indole structure makes this compound unique and potentially useful in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-3-(4-chlorophenyl)-1-methyl-1H-indole typically involves multi-step organic reactions. One common method involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzaldehyde, butylamine, and methylindole.
Condensation Reaction: The first step involves the condensation of 4-chlorobenzaldehyde with butylamine to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization with methylindole in the presence of a suitable catalyst, such as a Lewis acid, to form the indole ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-3-(4-chlorophenyl)-1-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
2-Butyl-3-(4-chlorophenyl)-1-methyl-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Butyl-3-(4-chlorophenyl)-1-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Butyl-3-(4-hydroxyphenyl)-1-methyl-1H-indole
- 2-Butyl-3-(4-methoxyphenyl)-1-methyl-1H-indole
- 2-Butyl-3-(4-fluorophenyl)-1-methyl-1H-indole
Uniqueness
2-Butyl-3-(4-chlorophenyl)-1-methyl-1H-indole is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
827017-53-8 |
|---|---|
Molecular Formula |
C19H20ClN |
Molecular Weight |
297.8 g/mol |
IUPAC Name |
2-butyl-3-(4-chlorophenyl)-1-methylindole |
InChI |
InChI=1S/C19H20ClN/c1-3-4-8-18-19(14-10-12-15(20)13-11-14)16-7-5-6-9-17(16)21(18)2/h5-7,9-13H,3-4,8H2,1-2H3 |
InChI Key |
LJIPIICGDWSNBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2N1C)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















